N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide
Overview
Description
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, an oxoethoxy group, and a phenylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-morpholinyl aniline with epichlorohydrin in methanol at elevated temperatures to form an intermediate. This intermediate is then reacted with carbonyl diimidazole in dichloromethane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide exerts its effects involves interaction with specific molecular targets. The compound is known to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex . This action disrupts bacterial mRNA translation, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antimicrobial with a similar mechanism of action.
Acetanilide: Another compound with a phenylacetamide moiety but different overall structure and applications.
Uniqueness
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(13-16-5-2-1-3-6-16)21-17-7-4-8-18(14-17)26-15-20(24)22-9-11-25-12-10-22/h1-8,14H,9-13,15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAMTNURAEXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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